(2Z,5Z)-2-[(3-bromophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one
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Overview
Description
(2Z,5Z)-2-[(3-bromophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, an indole moiety, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-2-[(3-bromophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the condensation of 3-bromobenzaldehyde with 1-methyl-1H-indole-3-carbaldehyde in the presence of a suitable base to form the corresponding Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired thiazolidinone compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-2-[(3-bromophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone or potassium carbonate in dimethylformamide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced thiazolidinone derivative.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2Z,5Z)-2-[(3-bromophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and thiazolidinone moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z,5Z)-2-[(3-chlorophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one
- (2Z,5Z)-2-[(3-fluorophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one
Uniqueness
(2Z,5Z)-2-[(3-bromophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its molecular targets.
Properties
Molecular Formula |
C19H14BrN3OS |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
(5Z)-2-(3-bromophenyl)imino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H14BrN3OS/c1-23-11-12(15-7-2-3-8-16(15)23)9-17-18(24)22-19(25-17)21-14-6-4-5-13(20)10-14/h2-11H,1H3,(H,21,22,24)/b17-9- |
InChI Key |
PEGQCINJGMQNPU-MFOYZWKCSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=NC4=CC(=CC=C4)Br)S3 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=NC4=CC(=CC=C4)Br)S3 |
Origin of Product |
United States |
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